Home > Products > Screening Compounds P62351 > 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid
2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid -

2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid

Catalog Number: EVT-2930443
CAS Number:
Molecular Formula: C22H24N4O4
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid is a complex organic compound notable for its potential therapeutic applications, particularly in anti-thrombotic therapy. This compound exhibits an asymmetric center, resulting in the existence of two enantiomers, which can have varying pharmacological properties. The focus on enantiomerically pure forms of this compound is crucial for enhancing its efficacy and minimizing side effects.

Source

The compound has been detailed in a patent application (WO2009093972A1), which outlines its synthesis, properties, and potential therapeutic uses .

Classification

This compound belongs to the class of pyrido[1,2-a]pyrimidines and is characterized by the presence of a morpholino ring and a benzoic acid moiety. It is classified as a selective phosphoinositide 3-kinase beta inhibitor, which plays a significant role in various cellular processes including metabolism and cell growth.

Synthesis Analysis

Methods

The synthesis of 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid can be approached through several methodologies:

  1. Chiral Chromatography: This technique is utilized to separate the enantiomers of the compound effectively. The process involves the use of chiral stationary phases to achieve high enantiomeric purity.
  2. Hydrolysis: Following the separation of enantiomers, hydrolysis of the methyl esters is performed to yield the desired carboxylic acid.
  3. Crystallization: The final step involves crystallizing the enantiomerically pure product from suitable solvents to obtain solid forms with high purity .

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. The patent describes methods that achieve greater than 99% enantiomeric excess, indicating a highly efficient synthesis process .

Molecular Structure Analysis

Structure

The molecular formula for 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, with a molecular weight of approximately 408.45 g/mol.

Data

Key structural features include:

  • A pyrido[1,2-a]pyrimidine core.
  • A morpholino ring contributing to its biological activity.
  • An ethylamino side chain linked to a benzoic acid moiety.

These structural characteristics suggest potential interactions with various biological targets, enhancing its therapeutic profile .

Chemical Reactions Analysis

Reactions

The chemical reactivity of this compound is influenced by its functional groups:

  1. Acid-base Reactions: The carboxylic acid group can participate in typical acid-base reactions, affecting solubility and reactivity in biological systems.
  2. Esterification: The methyl ester form can undergo hydrolysis to regenerate the carboxylic acid, which is crucial for its biological activity.
  3. Substitution Reactions: The morpholino ring can be involved in nucleophilic substitution reactions, further modifying the compound for enhanced activity or specificity .

Technical Details

Understanding these reactions is essential for predicting metabolic pathways and potential interactions within biological systems.

Mechanism of Action

Process

The mechanism by which 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid exerts its effects primarily involves inhibition of phosphoinositide 3-kinase beta. This inhibition disrupts signaling pathways that are critical for cell survival and proliferation.

Data

Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties through its interactions with various cellular targets, suggesting a multifaceted mechanism of action that could be beneficial in treating diseases related to inflammation and thrombosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 635.5 °C (predicted).
  • Density: 1.36 g/cm³.
  • Color: White to light yellow solid.

Chemical Properties

  • Solubility: Insoluble in water; soluble in dimethyl sulfoxide (≥20.4 mg/mL) and ethanol (≥6.36 mg/mL).
  • pKa: Approximately 3.90 (predicted), indicating acidic properties.

These properties are critical for understanding the compound's behavior in various environments, including biological systems .

Applications

Scientific Uses

The primary applications of 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid include:

  1. Pharmaceutical Development: As a selective inhibitor of phosphoinositide 3-kinase beta, it holds promise for developing treatments for cancer and inflammatory diseases.
  2. Research Tool: Its unique structure allows it to serve as a valuable tool in biochemical research aimed at understanding signaling pathways involving phosphoinositide 3-kinases.
  3. Potential Therapeutics: Studies suggest it may have applications in anti-thrombotic therapies due to its ability to modulate key cellular processes involved in coagulation .
Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Isomeric Considerations

The core compound is formally designated as 2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid under IUPAC rules [2] [7]. This name systematically describes:

  • A benzoic acid moiety substituted at the 2-position
  • An ethylamino linker with a chiral center (C-1')
  • A 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine heterocyclic core
  • A morpholino group at the pyrimidine’s 2-position

The compound exhibits stereoisomerism due to the chiral ethylamino carbon. The R-enantiomer is designated as (R)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid (CAS: 1173900-33-8), while the S-enantiomer is CAS 1173900-37-2 [3] [5] [6]. The racemic mixture is identified as (±)-KIN-193 or (±)-AZD6482 (CAS: 663620-70-0) [2] [7].

Table 1: Stereoisomeric Forms and Identifiers

IsomerCAS NumberSystematic NameSynonyms
Racemate663620-70-02-((1-(7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid(±)-AZD6482, (±)-KIN-193
R-Enantiomer1173900-33-8(R)-2-((1-(7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acidAZD6482, KIN-193
S-Enantiomer1173900-37-2(S)-2-((1-(7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid-

Functional Group Analysis and Pharmacophoric Domains

This molecule integrates three key pharmacophoric domains that govern its biological interactions:

  • Ortho-Substituted Benzoic AcidThe 2-aminobenzoic acid group (SMILES: O=C(O)c1ccccc1N) provides hydrogen-bonding capacity via carboxylic acid and amine functionalities. This enhances target binding and aqueous solubility [2] [5].

  • Chiral Ethylamino LinkerThe stereogenic center (N[C@H](C)C in S-isomer; N[C@@H](C)C in R-isomer) influences three-dimensional orientation. Enantiomers exhibit distinct target affinities due to steric constraints in binding pockets [3] [6].

  • Pyrido[1,2-a]pyrimidin-4-one CoreFeatures a planar, electron-deficient bicyclic system (O=C1N=C2N(C=C(C)C=C2C=N1)N3CCOCC3) enabling π-stacking. Critical substitutions:

  • 7-Methyl: Enhances membrane permeability via lipophilicity
  • 2-Morpholino: Serves as a hydrogen-bond acceptor (N3CCOCC3)
  • 4-Ketone: Forms key hydrogen bonds with target residues [1] [6]

Table 2: Functional Groups and Pharmacophoric Roles

Structural DomainKey Functional GroupsBiological Role
Benzoic Acid UnitCarboxylic acid, Aromatic amineSolubility, Target recognition via H-bonding
Chiral Ethylamino LinkerSecondary amine, Chiral centerStereospecific binding, Conformational rigidity
Pyrido[1,2-a]pyrimidin-4-oneMorpholine, Ketone, Methyl groupKinase inhibition, Cellular penetration

Structural Analogues in the Pyrido[1,2-a]Pyrimidine Family

Key analogues modify the pharmacophore to tune physicochemical or target-binding properties:

  • Methyl Ester ProdrugMethyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate (CAS 663620-71-1) replaces the carboxylic acid with a methyl ester (COC(=O)c1ccccc1N). This increases lipophilicity (LogP +0.3 vs. parent) for enhanced cellular uptake, though it requires in vivo hydrolysis for activity [4] [8].

  • Enantiopure DerivativesThe R-enantiomer (AZD6482) is a potent phosphatidylinositol kinase inhibitor, while the S-isomer shows reduced activity. Stereochemistry dictates binding to ATP pockets in kinases [5] [6].

  • Core-Modified AnaloguesUnmodified variants lacking the 7-methyl or morpholino groups exhibit diminished kinase affinity, confirming these groups as essential for target engagement. Morpholine particularly contributes to solubility and H-bond acceptance [2] [7].

Properties

Product Name

2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid

IUPAC Name

2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)

InChI Key

IRTDIKMSKMREGO-UHFFFAOYSA-N

SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Solubility

not available

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.